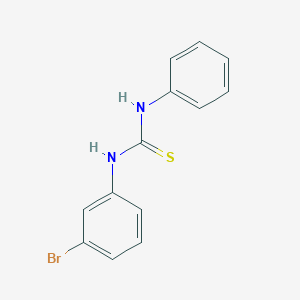

N-(3-bromophenyl)-N'-phenylthiourea

Description

N-(3-Bromophenyl)-N'-phenylthiourea is a thiourea derivative featuring a bromine atom at the meta position of one phenyl ring and a phenyl group on the adjacent nitrogen. Thioureas are characterized by the functional group R¹NHC(S)NR², where R¹ and R² are aryl or alkyl substituents. The bromine atom in this compound introduces steric bulk and electron-withdrawing effects, which can influence its chemical reactivity, molecular conformation, and biological interactions.

Properties

IUPAC Name |

1-(3-bromophenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOHZTIQNWRPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of N-(3-bromophenyl)-N'-phenylthiourea with structurally related compounds:

Substituent Effects on Cytotoxicity

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) and CF₃ enhance cytotoxicity by improving receptor binding via dipole interactions or hydrophobic effects. The 4-CF₃ derivative showed the lowest IC50 (0.37 mM) due to strong EGFR affinity.

- Substituent Position : Meta-substituted analogs (e.g., 3-Cl ) may target different receptors (e.g., Sirtuin-1) compared to para-substituted derivatives (e.g., 4-CF₃ ).

- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve lipophilicity and membrane permeability compared to chlorine, though direct comparisons are absent in the literature.

Molecular Conformation and Crystal Packing

- Syn-Anti Configuration : Benzoylthioureas typically adopt a syn-anti conformation across the thiourea C—N bond, as seen in N-benzoyl-N'-(3-hydroxyphenyl)thiourea . This arrangement influences hydrogen bonding and crystal packing.

Selectivity and Toxicity

- Selectivity: N-(2,4-Dichloro)-benzoyl-N'-phenylthiourea showed low toxicity to Vero normal cells , suggesting halogenated derivatives may retain selectivity.

- Toxicity Risks: Some thiourea derivatives (e.g., N-benzoyl-N'-(p-dimethylaminophenyl)thiourea) inhibit insect imago emergence , highlighting the need for targeted structural optimization.

Q & A

Basic: What are the standard synthesis protocols for N-(3-bromophenyl)-N'-phenylthiourea, and how is structural verification performed?

The synthesis typically involves a Schotten-Baumann reaction , where 3-bromophenyl isocyanate or a derivative reacts with phenylthiourea under controlled conditions. For example, analogous thiourea derivatives are synthesized by reacting benzoyl chlorides with phenylthiourea at low temperatures (0–5°C) followed by reflux (8–12 hours) to ensure completion . Structural verification employs FT-IR (to confirm thiourea C=S stretching at ~1200–1250 cm⁻¹), ¹H/¹³C-NMR (to identify aromatic protons and substituents), 2D NMR (for connectivity), and mass spectrometry (for molecular ion confirmation) .

Basic: Which spectroscopic techniques are critical for characterizing thiourea derivatives, and what key peaks should researchers prioritize?

Key techniques include:

- FT-IR : Focus on the C=S bond (1200–1250 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

- NMR : In ¹H-NMR, aromatic protons appear at δ 6.8–8.0 ppm, while ¹³C-NMR shows thiourea carbonyl (C=S) at ~170–180 ppm.

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromophenyl groups .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for anticancer activity in bromophenyl thiourea analogs?

SAR studies require systematic substituent variation (e.g., halogen position, electron-withdrawing/donating groups) combined with cytotoxicity assays (e.g., MTT on MCF-7, HeLa). For example, replacing the 3-bromo group with 4-chloro (as in ) alters lipophilicity and receptor binding. Pair this with molecular docking (e.g., AutoDock Vina) to correlate structural features with EGFR/SIRT1 inhibition .

Advanced: What methodologies are used to resolve contradictions in biological activity data across structurally similar thiourea derivatives?

Contradictions arise from minor structural changes (e.g., bromo vs. trifluoromethyl groups). Address this by:

- Comparative cytotoxicity profiling : Test analogs against identical cell lines (e.g., T47D, MCF-7) under standardized conditions .

- Computational analysis : Compare docking scores (e.g., binding affinity to EGFR) to explain potency differences. For instance, bulky substituents may hinder receptor access .

Advanced: How should researchers integrate molecular docking and in vitro assays to validate thiourea derivatives as kinase inhibitors?

Target Selection : Prioritize receptors like EGFR or VEGFR2, which are implicated in cancer proliferation .

Docking Protocols : Use AutoDock Vina with flexible ligand settings and hydration considerations. Validate poses with MD simulations.

Experimental Validation : Perform kinase inhibition assays (e.g., ELISA) and correlate IC₅₀ values with docking scores. For example, shows lower rerank scores (better binding) correlate with higher cytotoxicity .

Advanced: What experimental controls are critical when assessing cytotoxicity to avoid false positives/negatives?

- Cell Line Controls : Include normal cells (e.g., Vero) to assess selectivity .

- Reference Compounds : Use hydroxyurea or cisplatin as positive controls.

- Solvent Controls : Account for DMSO/ethanol effects on cell viability.

- Replicate Assays : Perform triplicate runs with statistical validation (p<0.05) .

Advanced: How can computational toxicity prediction tools optimize the development of thiourea-based therapeutics?

Tools like pkCSM and ProTox-II predict ADMET properties:

- Hepatotoxicity : flagged N-(3,5-di-CF₃-benzoyl) derivatives for liver toxicity.

- Mutagenicity : Screen for thiourea’s potential genotoxicity.

- Bioavailability : Optimize logP (<5) and PSA (<140 Ų) for better absorption .

Advanced: What strategies improve the stability of thiourea derivatives during storage and biological assays?

- Storage : Use anhydrous conditions (desiccators) and inert atmospheres (N₂) to prevent hydrolysis.

- Buffering : Maintain pH 6–7 in assays to avoid thiourea degradation.

- Light Sensitivity : Store in amber vials to protect photosensitive bromophenyl groups .

Advanced: How do researchers design comparative studies to evaluate bromophenyl thioureas against other halogenated analogs?

Structural Library : Include analogs like N-(4-chlorophenyl)- or N-(3-CF₃-phenyl)thioureas.

Activity Metrics : Compare IC₅₀ values, docking scores, and selectivity indices.

Mechanistic Analysis : Use Western blotting to assess downstream targets (e.g., p-EGFR suppression) .

Advanced: What crystallographic techniques validate thiourea derivative structures, and how do they resolve polymorphism issues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.